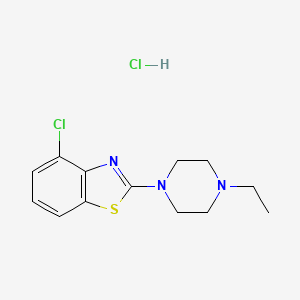![molecular formula C23H30N4O3 B6487681 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 877631-29-3](/img/structure/B6487681.png)
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (NCP-FEPE) is a synthetic compound that has been researched for its potential applications in scientific research. It is a relatively new compound that has not been studied extensively, but it has shown promise in certain areas.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Mecanismo De Acción
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, this compound prevents the production of these essential molecules, which in turn inhibits cell growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as reduce inflammation in animal models. Additionally, it has been found to reduce the production of certain metabolites, such as purines and thymidylate, which are essential for cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of advantages and limitations for lab experiments. One of the major advantages of using this compound is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to reduce inflammation in animal models, which makes it a useful tool for studying inflammation. However, this compound has some limitations, such as its potential to induce cytotoxicity in certain cell types. Additionally, it has been found to be relatively unstable in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of potential future directions. One potential future direction is the development of new derivatives of this compound that have improved stability in aqueous solutions. Additionally, further research into the mechanism of action of this compound could lead to the development of new compounds with improved efficacy. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for cancer and inflammation. Finally, further research into the potential applications of this compound in drug design could lead to the development of new drugs with improved efficacy and safety.
Métodos De Síntesis
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine, furan-2-ylmethylene, and cyclopentylbromide. The first step involves the reaction of 4-phenylpiperazine and furan-2-ylmethylene to form a furan-2-ylmethylene-4-phenylpiperazine intermediate. The intermediate is then reacted with cyclopentylbromide to form this compound. The entire synthesis process is outlined in the following flowchart:
Step 1: 4-Phenylpiperazine + Furan-2-ylmethylene → Furan-2-ylmethylene-4-phenylpiperazine
Step 2: Furan-2-ylmethylene-4-phenylpiperazine + Cyclopentylbromide → this compound
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c28-22(23(29)25-18-7-4-5-8-18)24-17-20(21-11-6-16-30-21)27-14-12-26(13-15-27)19-9-2-1-3-10-19/h1-3,6,9-11,16,18,20H,4-5,7-8,12-15,17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHVMKHIUMKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)naphthalene-2-carboxamide](/img/structure/B6487600.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6487603.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6487607.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B6487612.png)
![N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6487623.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6487634.png)


![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6487686.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B6487690.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6487698.png)
![N-(4-chlorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487706.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6487713.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487716.png)
